molecular formula C7H7BrOS B13695490 4-Bromo-2-mercaptobenzyl alcohol

4-Bromo-2-mercaptobenzyl alcohol

Cat. No.: B13695490
M. Wt: 219.10 g/mol
InChI Key: YUCNQIKLRVURHK-UHFFFAOYSA-N
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Description

4-Bromo-2-mercaptobenzyl alcohol is an organic compound with the molecular formula C7H7BrOS It is characterized by the presence of a bromine atom, a mercapto group (-SH), and a hydroxyl group (-OH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-mercaptobenzyl alcohol typically involves the bromination of 2-mercaptobenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-mercaptobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2-mercaptobenzyl alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-bromo-2-mercaptobenzaldehyde or 4-bromo-2-mercaptobenzophenone.

    Reduction: Formation of 2-mercaptobenzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-Bromo-2-mercaptobenzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-mercaptobenzyl alcohol involves its interaction with specific molecular targets. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    4-Bromo-2-methoxybenzyl alcohol: Similar structure but with a methoxy group (-OCH3) instead of a mercapto group.

    2-Bromo-4-mercaptobenzyl alcohol: Positional isomer with the bromine and mercapto groups swapped.

    4-Chloro-2-mercaptobenzyl alcohol: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromo-2-mercaptobenzyl alcohol is unique due to the presence of both bromine and mercapto groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

(4-bromo-2-sulfanylphenyl)methanol

InChI

InChI=1S/C7H7BrOS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2

InChI Key

YUCNQIKLRVURHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S)CO

Origin of Product

United States

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